3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13,15,20H,3-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRAKQBTBRYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC(=O)C3(C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid is C18H28O4. The compound features a unique bicyclic structure that contributes to its biological activity and potential therapeutic effects.
Pharmaceutical Applications
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Therapeutic Uses :
- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases, where the modulation of inflammatory pathways can lead to improved patient outcomes.
- Hormonal Regulation : The compound's structural characteristics suggest potential use in hormonal therapies, particularly in conditions requiring modulation of steroid hormones.
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Synthesis Methods :
- Various synthetic routes have been explored for the production of this compound. One notable method involves the use of multi-step organic synthesis techniques that allow for the precise control of stereochemistry and functional group placement. For example, the synthesis often involves cyclization reactions followed by functionalization to introduce hydroxyl and carboxylic acid groups.
Biochemical Research Applications
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Metabolic Studies :
- The compound's effects on metabolic pathways are under investigation, particularly concerning its role in lipid metabolism and energy homeostasis. Studies have shown that derivatives of this compound can influence lipid profiles and may have implications for managing conditions like obesity and metabolic syndrome.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Research focusing on its impact on neuronal health and function is ongoing.
Case Studies
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Case Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory effects of structurally related compounds in a murine model of arthritis. Results indicated significant reductions in inflammatory markers and improved joint function, suggesting potential applications for this compound in treating inflammatory conditions.
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Case Study on Metabolic Regulation :
- In a controlled trial examining high-fat diet-induced metabolic disorders, administration of derivatives similar to this compound resulted in improved metabolic parameters, including reduced insulin resistance and lower lipid accumulation in liver tissues. This highlights its potential as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Compound 9 : (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid
- Core structure : Shares a decahydronaphthalene core but lacks the cyclopentane ring fusion present in the target compound.
- Functional groups: Contains a pentanoic acid side chain (C5) instead of propanoic acid (C3).
- Biological relevance: Similar diterpenoid acids with elongated side chains are associated with enhanced membrane interaction due to increased hydrophobicity .
Compound 10 : (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid
- Core structure: Same octahydronaphthalene core as Compound 9 but with a nonanoic acid (C9) side chain.
Functional Group Variations: Methyl Ester Derivative
Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate (CAS 2063-90-3)
- Structural relationship: Shares the cyclopenta[a]naphthalene core and propanoate side chain but replaces the carboxylic acid with a methyl ester.
- Functional impact : The esterification likely increases lipophilicity, enhancing cell membrane permeability but reducing ionic interactions in biological systems compared to the free acid form .
- Additional substituent : Features a 6-methylheptan-2-yl group absent in the target compound, which may sterically hinder interactions with enzymatic targets.
Data Tables for Comparative Analysis
Research Findings and Implications
- Bioactivity : Compounds with shorter carboxylic acid chains (e.g., the target compound) may exhibit better solubility for in vitro assays, whereas esterified or longer-chain analogs might excel in cell-based studies due to improved membrane penetration .
- Synthetic challenges: The methyl ester derivative’s additional 6-methylheptan-2-yl group complicates synthesis, as noted in its CAS registry entry, which lacks detailed yield or purity data .
Biological Activity
3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid, also known by its chemical identifier DTXSID80578590, is a compound of interest due to its potential biological activities. This article aims to synthesize current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is , and it possesses significant hydrophobic properties owing to its large aliphatic and cyclic components.
1. Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising antitumor effects. In vitro studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, a related compound demonstrated an IC50 value of 5.31 µM against MDA-MB-231 cells, suggesting significant cytotoxicity .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the intrinsic pathway. Studies have shown that treatment with these compounds leads to the cleavage of caspase 9, a critical step in the apoptotic cascade . Additionally, oxidative stress may play a role in mediating these effects, as evidenced by increased reactive oxygen species (ROS) levels in treated cells.
3. Anti-inflammatory Properties
Emerging evidence suggests that this compound may also possess anti-inflammatory properties. In animal models of inflammation, compounds with similar structures have been shown to reduce pro-inflammatory cytokine levels and inhibit pathways such as NF-kB activation . These findings indicate potential for therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer potential of structurally related compounds, it was found that several derivatives exhibited significant cytotoxicity across multiple cancer cell lines. The compounds were tested against MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer) cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10.5 ± 1.2 |
| Compound B | MDA-MB-231 | 5.31 ± 0.48 |
| Compound C | A549 | 15.2 ± 2.0 |
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of a related compound resulted in a significant reduction in paw swelling and joint inflammation compared to the control group. The treatment group showed decreased levels of TNF-alpha and IL-6 cytokines, indicating reduced inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
